molecular formula C16H26O6 B15470279 Triethyl hept-3-ene-1,1,7-tricarboxylate CAS No. 55502-78-8

Triethyl hept-3-ene-1,1,7-tricarboxylate

Cat. No.: B15470279
CAS No.: 55502-78-8
M. Wt: 314.37 g/mol
InChI Key: XJBWDQVECYECPW-UHFFFAOYSA-N
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Description

Triethyl hept-3-ene-1,1,7-tricarboxylate (CAS 55502-78-8) is an organic compound with the molecular formula C16H26O6 and a molecular weight of 314.37 g/mol. It is an ester derivative featuring a hept-3-ene backbone substituted with three ethyl carboxylate groups, a structure that classifies it as a valuable synthetic intermediate in organic chemistry and chemical biology research. The compound is characterized by a high number of rotatable bonds and an absence of hydrogen bond donors, with a calculated LogP value of 2.7, indicating its lipophilic nature. This structure suggests potential applications in the synthesis of more complex molecules, including polymers, dendrimers, and pharmaceutical candidates. Its unsaturated alkene center provides a versatile handle for further chemical modifications through reactions such as hydrogenation, epoxidation, or dihydroxylation, allowing researchers to diversify the molecular scaffold. The triethyl ester groups can be hydrolyzed to the corresponding tricarboxylic acid, which may serve as a building block for metal-organic frameworks (MOFs) or as a linker in bioconjugation techniques. While the specific biological mechanism of action for this exact compound is not detailed in the literature, related esters and tricarboxylate derivatives are often investigated for their roles as intermediates in metabolic pathway studies or as modulators of enzyme activity. Researchers might explore its utility in creating novel compounds with targeted properties. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the material safety data sheet (MSDS) for safe handling and storage information.

Properties

CAS No.

55502-78-8

Molecular Formula

C16H26O6

Molecular Weight

314.37 g/mol

IUPAC Name

triethyl hept-3-ene-1,1,7-tricarboxylate

InChI

InChI=1S/C16H26O6/c1-4-20-14(17)12-10-8-7-9-11-13(15(18)21-5-2)16(19)22-6-3/h7,9,13H,4-6,8,10-12H2,1-3H3

InChI Key

XJBWDQVECYECPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC=CCC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences and similarities between triethyl hept-3-ene-1,1,7-tricarboxylate and related compounds:

Compound Structure Molecular Weight (g/mol) Key Reactivity Applications
This compound Hept-3-ene chain with three ethyl carboxylate groups at C1, C1, and C7 Not reported Expected: Cycloaddition, nucleophilic attack at α,β-unsaturated site Potential intermediate for bioactive molecules
Triethyl orthoformate HC(OEt)₃ 148.2 Electrophilic formylation agent; forms acetals and heterocycles Synthesis of pyrazolo[3,4-d]pyrimidines and triazolopyrimidines
Triethyl 1-(benzyloxycarbonyl)pyrrolidine-3-yl ethane-1,1,2-tricarboxylate Pyrrolidine ring with triethyl carboxylate and benzyloxycarbonyl groups 508.2 Amide coupling, cyclization reactions Ligand design for ionotropic glutamate receptors
Ethyl cyanoacrylate CH₂=C(CN)COOEt 141.1 Rapid polymerization via anionic mechanism Adhesives, biomedical applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing triethyl hept-3-ene-1,1,7-tricarboxylate with high purity?

  • Methodological Answer : The compound can be synthesized via esterification of hept-3-ene-1,1,7-tricarboxylic acid with ethanol under acidic catalysis. Key parameters include controlled temperature (70–90°C), anhydrous conditions, and stoichiometric excess of ethanol to drive esterification. Post-synthesis purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from unreacted acid or diethyl ester by-products. NMR (¹H/¹³C) and GC-MS should confirm structure and purity .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • ¹H NMR : Identify vinyl protons (δ 5.2–5.8 ppm, doublet for trans-configuration) and ester carbonyls (δ 4.1–4.3 ppm, quartet for ethoxy groups).
  • ¹³C NMR : Confirm ester carbonyls (δ 165–170 ppm) and olefinic carbons (δ 120–130 ppm).
  • IR Spectroscopy : Detect C=O stretches (~1740 cm⁻¹) and C-O ester linkages (~1250 cm⁻¹).
  • GC-MS : Quantify purity and identify fragmentation patterns (e.g., m/z peaks corresponding to ethyl groups or decarboxylation fragments) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability testing under inert atmospheres (N₂ or Ar) at 4°C in amber glass vials minimizes hydrolysis and photodegradation. Accelerated degradation studies (e.g., 40°C/75% relative humidity) coupled with periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) can assess ester bond hydrolysis rates. Comparative data with analogous triethyl esters (e.g., triethyl orthoacetate) suggest susceptibility to acidic or SO₂-rich environments, necessitating pH-neutral storage .

Advanced Research Questions

Q. How can researchers differentiate between structural isomers (e.g., hept-3-ene vs. hept-4-ene) in this compound class?

  • Methodological Answer : Utilize NOESY NMR to probe spatial proximity between the double bond and adjacent ester groups. For hept-3-ene derivatives, cross-peaks between the vinyl protons and the C1/C7 ethoxy groups will be absent, unlike in hept-4-ene isomers. Alternatively, ozonolysis followed by GC-MS analysis of fragmentation products (e.g., aldehydes/ketones) provides positional confirmation of the double bond .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or addition reactions?

  • Methodological Answer : The electron-withdrawing ester groups activate the α,β-unsaturated system for Michael additions. Kinetic studies (e.g., using thiourea nucleophiles) reveal rate dependence on solvent polarity and steric hindrance. Computational modeling (DFT) can predict regioselectivity, with the C3 position (adjacent to the double bond) being more electrophilic. Comparative studies with saturated analogs (e.g., triethyl heptane-1,1,7-tricarboxylate) highlight the role of conjugation in stabilizing transition states .

Q. How do impurities or by-products form during synthesis, and what strategies mitigate their presence?

  • Methodological Answer : Common impurities include:

  • Diethyl esters : Due to incomplete esterification; minimized via excess ethanol and prolonged reaction times.
  • Isomerization products : Double bond migration under acidic conditions; mitigated by neutral pH and low-temperature synthesis.
  • Oxidation by-products : From peroxide formation in unsaturated systems; prevented by antioxidant additives (e.g., BHT).
    Quantification via HPLC with diode-array detection (DAD) at 210 nm ensures robust impurity profiling .

Q. What experimental approaches resolve contradictions in reported reactivity data (e.g., conflicting catalytic outcomes)?

  • Methodological Answer : Systematic reproducibility studies should control for variables like trace moisture, catalyst lot variability, and oxygen presence. For example, discrepancies in hydrolysis rates may arise from undetected acidic impurities in solvents. Use of deuterated solvents in NMR or in situ FTIR monitoring during reactions can clarify intermediate formation and reaction pathways .

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